Carbanide;cyclopentane;dichlorotitanium
Description
The compounds under analysis—carbanide, cyclopentane, and dichlorotitanium—represent distinct chemical classes with unique properties and applications. The focus will instead center on cyclopentane and dichlorotitanium, for which substantial data is available.
Properties
Molecular Formula |
C12H26Cl2Ti-2 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
carbanide;cyclopentane;dichlorotitanium |
InChI |
InChI=1S/2C5H10.2CH3.2ClH.Ti/c2*1-2-4-5-3-1;;;;;/h2*1-5H2;2*1H3;2*1H;/q;;2*-1;;;+2/p-2 |
InChI Key |
VVCFMKJEEQLSQV-UHFFFAOYSA-L |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCCC1.Cl[Ti]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbanide;cyclopentane;dichlorotitanium typically involves the reaction of titanium tetrachloride with cyclopentadiene in the presence of a reducing agent. One common method is as follows:
Reactants: Titanium tetrachloride (TiCl4), cyclopentadiene (C5H6), and a reducing agent such as lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at around -78°C to 0°C to control the reactivity of the intermediates.
Procedure: Titanium tetrachloride is added dropwise to a solution of cyclopentadiene and the reducing agent. The mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of carbanide;cyclopentane;dichlorotitanium may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Carbanide;cyclopentane;dichlorotitanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced further to form lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often require mild conditions and the presence of a coordinating solvent like tetrahydrofuran (THF).
Major Products:
Oxidation: Titanium dioxide (TiO2) and substituted cyclopentane derivatives.
Reduction: Lower oxidation state titanium complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Carbanide;cyclopentane;dichlorotitanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including polymerization reactions and hydrogenation processes.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its ability to form stable complexes with biologically active molecules.
Industry: It is used in the production of high-performance materials, such as advanced polymers and coatings, due to its catalytic properties.
Mechanism of Action
The mechanism of action of carbanide;cyclopentane;dichlorotitanium involves the coordination of the titanium center to various substrates, facilitating their transformation. The compound acts as a Lewis acid, accepting electron pairs from donor molecules, which activates the substrates for subsequent reactions. The molecular targets include unsaturated hydrocarbons, carbonyl compounds, and other electron-rich species. The pathways involved typically include oxidative addition, reductive elimination, and ligand exchange processes.
Comparison with Similar Compounds
Table 1: Physical and Thermodynamic Properties
| Property | Cyclopentane | Cyclohexane | Source |
|---|---|---|---|
| Boiling Point (°C) | 49.3 | 80.7 | |
| Melting Point (°C) | -94.2 | 6.5 | |
| Thermal Efficiency Gain* | 7.3% | 7.8% | |
| Exergetic Efficiency Gain* | 17.3% | 18.3% |
*When used as a CO₂ additive in binary cycles.
Cyclopentane demonstrates slightly lower thermal and exergetic efficiency compared to cyclohexane but outperforms linear alkanes like pentane. Its lower boiling point makes it preferable in low-temperature applications, such as refrigeration .
Dichlorotitanium vs. Other Transition Metal Catalysts
Dichlorotitanium complexes are benchmarked against zirconium and hafnium analogs in polymerization catalysis. For instance, Cp₂TiCl₂ generates stereoblock polypropylene with superior elastic recovery compared to non-titanium catalysts. Key performance metrics include:
Table 2: Catalytic Performance of Dichlorotitanium Complexes
| Catalyst (Example) | Mw (kg/mol) | Polydispersity (Ð) | Elastic Recovery | Source |
|---|---|---|---|---|
| rac-[ethylidene...]dichlorotitanium | 127–164 | 1.7–1.9 | High |
Titanium-based catalysts exhibit higher stereoselectivity than zirconium counterparts, attributed to dynamic isomerization of active species during polymerization .
Contradictions and Limitations
- Cyclopentane vs. Cyclohexane : While cyclohexane outperforms cyclopentane in thermodynamic efficiency (Table 1), cyclopentane’s lower boiling point may justify its use in specific industrial contexts .
- Dichlorotitanium Catalysts: Limited data on direct comparisons with zirconium or hafnium analogs restricts a comprehensive analysis.
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